molecular formula C13H11F2N5O2 B11284957 Methyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11284957
M. Wt: 307.26 g/mol
InChI Key: GXAJCKKHVRSAQH-UHFFFAOYSA-N
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Description

Methyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with a methyl ester group at the 6-position and a difluorophenyl group at the 7-position. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines or azides with nitriles under acidic or basic conditions.

    Fusion with Pyrimidine Ring: The tetrazole ring is then fused with a pyrimidine ring through a series of condensation reactions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct orientation and fusion of the rings.

    Introduction of Substituents: The difluorophenyl group and the methyl ester group are introduced through substitution reactions. These reactions may involve the use of reagents such as fluorobenzenes and methyl chloroformate under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. Additionally, the compound may intercalate with DNA or RNA, disrupting nucleic acid function and replication.

Comparison with Similar Compounds

Methyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other tetrazolopyrimidine derivatives:

    Methyl 7-phenyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This compound lacks the difluorophenyl group, which may affect its biological activity and chemical reactivity.

    Ethyl 7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: The presence of chlorine atoms instead of fluorine can lead to different pharmacokinetic and pharmacodynamic properties.

    Methyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: The methoxy group introduces different electronic and steric effects, potentially altering the compound’s interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11F2N5O2

Molecular Weight

307.26 g/mol

IUPAC Name

methyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H11F2N5O2/c1-6-10(12(21)22-2)11(20-13(16-6)17-18-19-20)7-3-4-8(14)9(15)5-7/h3-5,11H,1-2H3,(H,16,17,19)

InChI Key

GXAJCKKHVRSAQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)F)F)C(=O)OC

Origin of Product

United States

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